Dibenzo(A,I)pyrene
Overview
Description
Dibenzo(A,I)pyrene is a high molecular weight polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings. This compound is recognized for its suspected human carcinogenicity and is included in the list of 16 EU priority polycyclic aromatic hydrocarbons due to its mutagenicity and suspected human carcinogenicity .
Mechanism of Action
Target of Action
Dibenzo(A,I)pyrene is a high molecular weight polycyclic aromatic hydrocarbon . It is a ligand for the 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) receptor . The TCDD receptor is a transcriptional regulator that controls the expression of a variety of genes involved in processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
Biochemical Pathways
This compound is metabolized via the polyketide pathway in microorganisms . It is also metabolized from plant-derived ellagitannins and ellagic acid by intestinal bacteria . The metabolites of this compound can form adducts with DNA, which can interfere with normal DNA replication and transcription processes .
Pharmacokinetics
The pharmacokinetics of this compound are complex due to its high lipophilicity and low volatility . It is metabolized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1 . The metabolites are then excreted from the body.
Result of Action
The primary result of this compound action is the formation of DNA adducts . These adducts can lead to DNA mutations, which can disrupt normal cellular processes and potentially lead to diseases such as cancer . This compound is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Action Environment
The action of this compound can be influenced by various environmental factors. It is primarily found in the environment as a result of the combustion of wood and coal, gasoline and diesel exhaust, and tires . The concentration of this compound in the environment can influence its absorption and distribution within the body, and thus its overall action and efficacy .
Biochemical Analysis
Biochemical Properties
Dibenzo(A,I)pyrene plays a significant role in biochemical reactions, particularly in the formation of DNA adducts. It interacts with enzymes such as cytochrome P450 (CYP) 1A1 and CYP1B1, which catalyze its oxidation to form reactive intermediates . These intermediates can further react with DNA to form bulky PAH-DNA adducts, leading to mutations in critical genes such as Ras and p53 . Additionally, this compound can interact with proteins involved in DNA repair mechanisms, such as nucleotide excision repair (NER), and trigger various DNA damage responses .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by forming DNA adducts that can lead to mutations and disrupt normal cellular activities . This compound can affect cell signaling pathways, including those mediated by NFκB, SAPK/JNK, and p38, which are involved in inflammatory responses . This compound also impacts gene expression by inducing the expression of genes involved in DNA repair and apoptosis, such as TP53 . Furthermore, it can alter cellular metabolism by generating reactive oxygen species (ROS) that cause oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes to form electrophilic diol-epoxides . These reactive intermediates can covalently bind to DNA, forming stable adducts that interfere with DNA replication and repair . The binding of this compound to DNA can result in mutations and initiate carcinogenic processes . Additionally, this compound can inhibit or activate various enzymes involved in cellular signaling pathways, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that prolonged exposure to this compound can lead to cumulative metabolic effects, including alterations in amino acid, carbohydrate, and lipid metabolism pathways . This compound is relatively stable, but its degradation products can also contribute to its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that chronic exposure to this compound can result in persistent DNA damage and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to induce aggressive T-cell lymphoma, lung, and liver cancer in mice . Studies have also indicated that the carcinogenic potential of this compound is dose-dependent, with higher doses leading to increased DNA adduct formation and tumor incidence . Additionally, toxic effects such as immunosuppression and organ damage have been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolic activation of this compound leads to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules . These interactions can alter metabolic flux and affect the levels of various metabolites . Additionally, this compound can influence the metabolism of other PAHs, contributing to its overall toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be absorbed through the intestines and distributed to various tissues, including fatty tissues like the breast . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas . Additionally, this compound can be transported via the lymphatic system before entering the circulation .
Subcellular Localization
This compound’s subcellular localization is primarily within cellular membranes and the cytoplasm . It does not accumulate in acidic compartments or mitochondria but is instead found in association with cytoplasmic membranes . The compound’s localization is influenced by its lipophilicity, allowing it to partition into lipid bilayers . This subcellular distribution plays a crucial role in its interactions with cellular components and its overall toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo(A,I)pyrene can be synthesized through a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This involves the reaction of phenyl radicals with triphenylene, utilizing photoelectron photoion coincidence spectroscopy combined with electronic structure calculations .
Industrial Production Methods: The industrial production of this compound typically involves the pyrolysis of organic materials such as wood, coal, and fossil fuels. This process generates phenyl radicals, which then undergo a series of reactions to form this compound .
Chemical Reactions Analysis
Types of Reactions: Dibenzo(A,I)pyrene undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, leading to vigorous reactions that can sometimes result in explosions.
Reduction: Can react exothermically with bases and diazo compounds.
Substitution: Undergoes substitution reactions with various reagents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate and chromic acid.
Reducing Agents: Bases and diazo compounds.
Substitution Reagents: Halogens and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones and other oxygenated derivatives.
Scientific Research Applications
Dibenzo(A,I)pyrene has several scientific research applications, including:
Comparison with Similar Compounds
Dibenzo(A,I)pyrene is one of five isomers of dibenzopyrene, which include:
- Dibenzo(A,E)pyrene
- Dibenzo(A,H)pyrene
- Dibenzo(A,L)pyrene
- Dibenzo(E,L)pyrene
Uniqueness: this compound is unique due to its specific arrangement of aromatic rings, which influences its chemical reactivity and biological activity. It is also notable for its high carcinogenic potency compared to other isomers .
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYIJVAYAHHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Record name | DIBENZ[A,I]PYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9059751 | |
Record name | Dibenzo[a,i]pyrene | |
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Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenz[a,i]pyrene is a colorless solid. Water insoluble., Greenish-yellow solid; [HSDB] | |
Record name | DIBENZ[A,I]PYRENE | |
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Record name | Dibenzo(a,i)pyrene | |
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Boiling Point |
BP: 275 °C at 0.05 mm Hg | |
Record name | Dibenzo(a,i)pyrene | |
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Solubility |
Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L) and boiling benzene (5 g/L); almost insoluble in diethyl ether and ethanol | |
Record name | Dibenzo(a,i)pyrene | |
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Color/Form |
Greenish-yellow needles, prisms or lamellae | |
CAS No. |
189-55-9 | |
Record name | DIBENZ[A,I]PYRENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo(a,i)pyrene | |
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Record name | DIBENZO(A,I)PYRENE | |
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Melting Point |
283.6 °C | |
Record name | Dibenzo(a,i)pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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